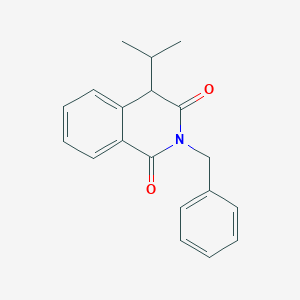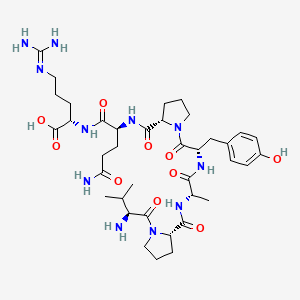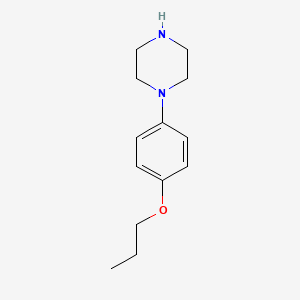![molecular formula C13H18O3 B12558150 11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate CAS No. 189744-32-9](/img/structure/B12558150.png)
11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Oxobicyclo[531]undec-8-en-8-yl acetate is a bicyclic compound with a unique structure that includes an acetate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate typically involves the formation of the bicyclic core followed by the introduction of the acetate group. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent oxidation and acetylation steps are used to introduce the oxo and acetate functionalities, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials
Wirkmechanismus
The mechanism of action of 11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The acetate group can also undergo hydrolysis, releasing acetic acid and modifying the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic compound with different functional groups and applications.
2,2,9,11-Tetramethylspiro[5.5]undec-8-en-1-yl acetate: A structurally related compound with distinct chemical properties.
Uniqueness
11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and other fields .
Eigenschaften
CAS-Nummer |
189744-32-9 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
(11-oxo-8-bicyclo[5.3.1]undec-8-enyl) acetate |
InChI |
InChI=1S/C13H18O3/c1-9(14)16-12-8-7-10-5-3-2-4-6-11(12)13(10)15/h8,10-11H,2-7H2,1H3 |
InChI-Schlüssel |
WWJFDFZKOZMEHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CCC2CCCCCC1C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)





![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)




